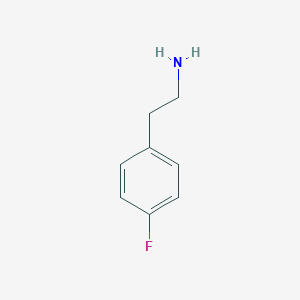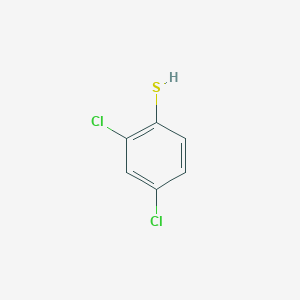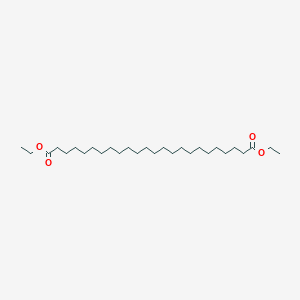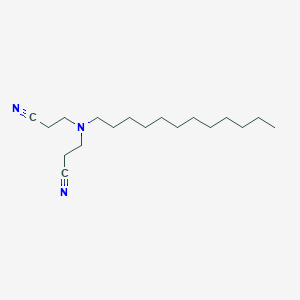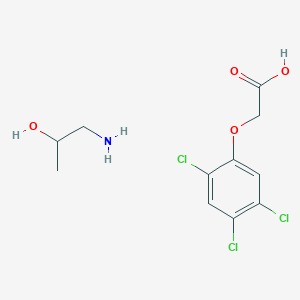![molecular formula C12H15Cl2NO2 B075537 4-[Bis(2-chloroethyl)amino]phenyl acetate CAS No. 1448-93-7](/img/structure/B75537.png)
4-[Bis(2-chloroethyl)amino]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bis(2-chloroethyl)amino]phenyl acetate, also known as BCNU or Carmustine, is a chemotherapy drug used in the treatment of various types of cancer. It belongs to the class of alkylating agents and works by damaging the DNA of cancer cells, preventing them from dividing and growing.
Mechanism Of Action
4-[Bis(2-chloroethyl)amino]phenyl acetate works by attaching to the DNA of cancer cells and causing damage to the DNA strands. This damage prevents the cancer cells from dividing and growing, ultimately leading to their death. 4-[Bis(2-chloroethyl)amino]phenyl acetate is most effective against cancer cells that are actively dividing, which is why it is often used in combination with other chemotherapy drugs that target cancer cells in different stages of the cell cycle.
Biochemical And Physiological Effects
4-[Bis(2-chloroethyl)amino]phenyl acetate has several biochemical and physiological effects on the body. It can cause bone marrow suppression, which can lead to anemia, infection, and bleeding. It can also cause gastrointestinal side effects, such as nausea, vomiting, and diarrhea. 4-[Bis(2-chloroethyl)amino]phenyl acetate can also cause damage to the liver and kidneys, which can lead to liver and kidney failure. Patients receiving 4-[Bis(2-chloroethyl)amino]phenyl acetate must be closely monitored for these side effects.
Advantages And Limitations For Lab Experiments
4-[Bis(2-chloroethyl)amino]phenyl acetate has several advantages and limitations for lab experiments. Its ability to damage DNA makes it a useful tool for studying the effects of DNA damage on cells. However, its toxicity and potential for side effects make it difficult to use in certain types of experiments. Researchers must carefully consider the risks and benefits of using 4-[Bis(2-chloroethyl)amino]phenyl acetate in their experiments.
Future Directions
There are several future directions for the study of 4-[Bis(2-chloroethyl)amino]phenyl acetate. One area of research is the development of new drug delivery systems that can target cancer cells more effectively and reduce the side effects of 4-[Bis(2-chloroethyl)amino]phenyl acetate. Another area of research is the development of new chemotherapy drugs that can work in combination with 4-[Bis(2-chloroethyl)amino]phenyl acetate to increase its effectiveness. Additionally, research is needed to better understand the mechanisms of 4-[Bis(2-chloroethyl)amino]phenyl acetate resistance in cancer cells and to develop strategies to overcome this resistance.
Conclusion:
4-[Bis(2-chloroethyl)amino]phenyl acetate is a chemotherapy drug that has been extensively studied for its anti-cancer properties. Its ability to damage DNA makes it a useful tool for studying the effects of DNA damage on cells. However, its toxicity and potential for side effects make it difficult to use in certain types of experiments. Future research is needed to develop new drug delivery systems and chemotherapy drugs that can work in combination with 4-[Bis(2-chloroethyl)amino]phenyl acetate to increase its effectiveness and reduce its side effects.
Synthesis Methods
4-[Bis(2-chloroethyl)amino]phenyl acetate is synthesized by the reaction of 4-nitrophenyl acetate with bis(2-chloroethyl)amine hydrochloride in the presence of sodium methoxide. The resulting product is then reduced with sodium borohydride to yield 4-[Bis(2-chloroethyl)amino]phenyl acetate. The synthesis of 4-[Bis(2-chloroethyl)amino]phenyl acetate is a complex process that requires careful handling of hazardous chemicals and specialized equipment.
Scientific Research Applications
4-[Bis(2-chloroethyl)amino]phenyl acetate has been extensively studied for its anti-cancer properties. It has been used in the treatment of brain tumors, lymphoma, multiple myeloma, and other types of cancer. 4-[Bis(2-chloroethyl)amino]phenyl acetate is often used in combination with other chemotherapy drugs to increase its effectiveness. In addition to its use in cancer treatment, 4-[Bis(2-chloroethyl)amino]phenyl acetate has also been studied for its potential use in gene therapy and drug delivery systems.
properties
CAS RN |
1448-93-7 |
|---|---|
Product Name |
4-[Bis(2-chloroethyl)amino]phenyl acetate |
Molecular Formula |
C12H15Cl2NO2 |
Molecular Weight |
276.16 g/mol |
IUPAC Name |
[4-[bis(2-chloroethyl)amino]phenyl] acetate |
InChI |
InChI=1S/C12H15Cl2NO2/c1-10(16)17-12-4-2-11(3-5-12)15(8-6-13)9-7-14/h2-5H,6-9H2,1H3 |
InChI Key |
VULHMSUXUOLBEV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)N(CCCl)CCCl |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N(CCCl)CCCl |
synonyms |
Acetic acid 4-[bis(2-chloroethyl)amino]phenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B75457.png)
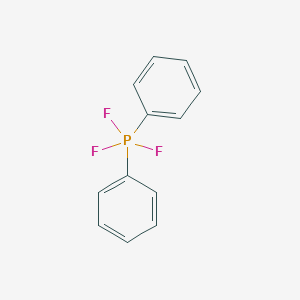
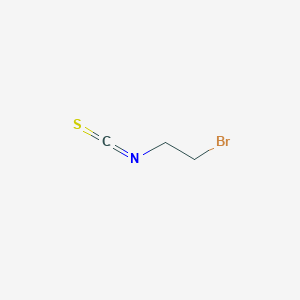
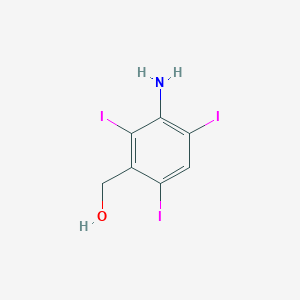
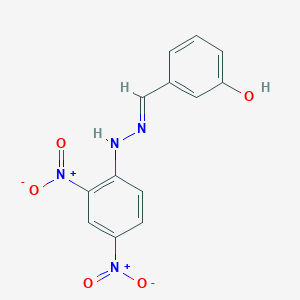
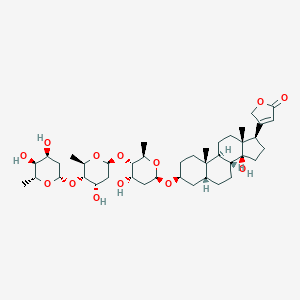
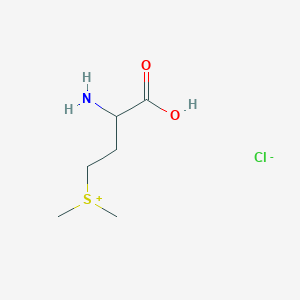
![N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline](/img/structure/B75467.png)
